![molecular formula C18H18N2O5S B257808 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline, also known as EDBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDBI belongs to the family of prolyl hydroxylase inhibitors (PHIs) and has been shown to modulate the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in oxygen homeostasis.
Wirkmechanismus
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline acts as a competitive inhibitor of prolyl hydroxylase (PHD), an enzyme that hydroxylates HIF under normoxic conditions, leading to its degradation. By inhibiting PHD, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline stabilizes HIF and promotes its transcriptional activity. This results in the upregulation of genes involved in oxygen homeostasis, such as erythropoietin, vascular endothelial growth factor, and glucose transporters.
Biochemical and Physiological Effects:
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, which stimulates red blood cell production and improves oxygen delivery to tissues. It has also been shown to increase the expression of vascular endothelial growth factor, which promotes angiogenesis and tissue repair. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to improve glucose metabolism by increasing the expression of glucose transporters. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has several advantages for use in lab experiments. It is a specific inhibitor of PHD and does not affect other enzymes involved in oxygen homeostasis. It has high potency and can be used at low concentrations. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is also stable and can be stored for extended periods of time. However, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural PHIs. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has not been extensively tested in vivo and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline. One area of interest is the development of more potent and selective PHIs. Another area of interest is the investigation of the effects of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline on different cell types and tissues. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have beneficial effects on a wide range of physiological processes, and further research is needed to fully understand its potential applications. Finally, the development of new methods for the synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline and other PHIs could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline involves the reaction of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with proline in the presence of a base such as triethylamine. The reaction yields 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline as a white solid with a purity of over 95%. The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of HIF, which is involved in a wide range of physiological processes such as angiogenesis, erythropoiesis, and glucose metabolism. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been used to study the role of HIF in cancer, cardiovascular disease, and neurodegenerative disorders. It has also been used to investigate the effects of hypoxia on cellular metabolism and gene expression.
Eigenschaften
Produktname |
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline |
|---|---|
Molekularformel |
C18H18N2O5S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O5S/c1-2-19-13-8-9-15(11-5-3-6-12(16(11)13)17(19)21)26(24,25)20-10-4-7-14(20)18(22)23/h3,5-6,8-9,14H,2,4,7,10H2,1H3,(H,22,23) |
InChI-Schlüssel |
GWXPEKYEANOENV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
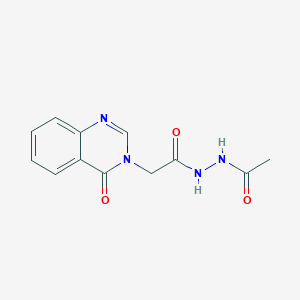
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
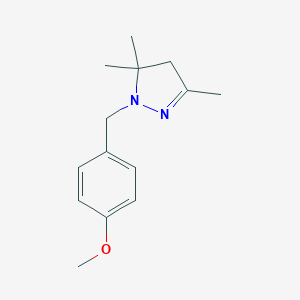

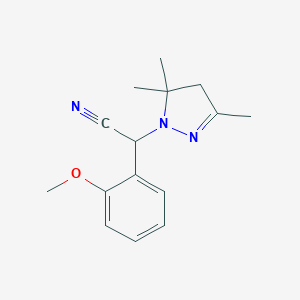
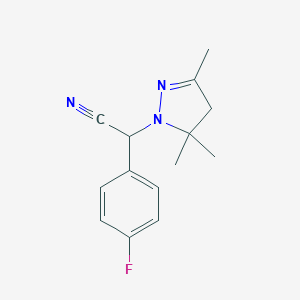
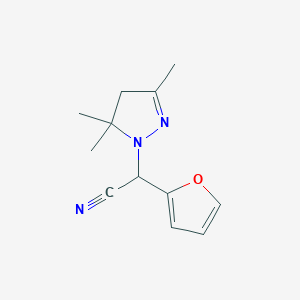

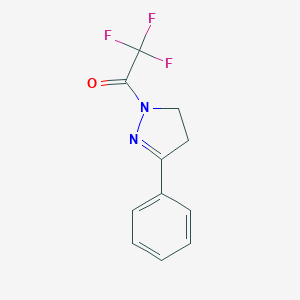
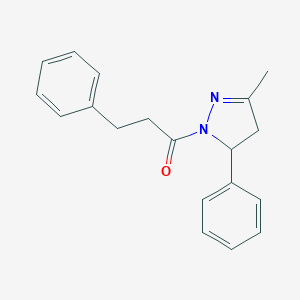
![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)